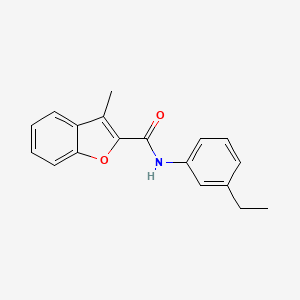![molecular formula C22H24N4O B5690008 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is a chemical compound that belongs to the class of azole antifungal agents. It is a potent inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is responsible for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, causing membrane disruption and ultimately, fungal cell death.
作用機序
The mechanism of action of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is responsible for the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, causing membrane disruption and ultimately, fungal cell death.
Biochemical and Physiological Effects
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine has been found to have low toxicity and good bioavailability. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Moreover, it has been shown to have good tissue penetration, including the central nervous system, making it a potential candidate for the treatment of fungal infections in these areas.
実験室実験の利点と制限
One of the main advantages of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is its broad-spectrum antifungal activity. It has been found to be effective against a wide range of fungal species, making it a potential candidate for the treatment of various fungal infections. Moreover, it has been found to have a synergistic effect with other antifungal agents, making it a potential candidate for combination therapy. However, one of the limitations of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine is its potential for drug interactions. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Therefore, caution should be exercised when co-administering it with other drugs that are metabolized by these enzymes.
将来の方向性
There are several future directions for the research and development of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine. One direction is the development of new formulations with improved pharmacokinetic properties, such as increased bioavailability and tissue penetration. Another direction is the investigation of its potential for the treatment of fungal infections in the central nervous system, as well as its potential for the treatment of other fungal infections, such as those caused by multidrug-resistant strains. Moreover, the identification of new targets for antifungal therapy, such as fungal chitin synthase, may provide new opportunities for the development of novel antifungal agents based on the structure of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine.
合成法
The synthesis of 3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine involves the condensation of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) with 3-(1H-1,2,4-triazol-1-yl)propanoic acid to form the activated ester. The activated ester is then reacted with 3,3-diphenylpiperidine to obtain the final product.
科学的研究の応用
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine has been extensively studied as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, it has been found to have a synergistic effect with other antifungal agents, such as amphotericin B and fluconazole, making it a potential candidate for combination therapy.
特性
IUPAC Name |
1-(3,3-diphenylpiperidin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-21(12-15-26-18-23-17-24-26)25-14-7-13-22(16-25,19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,17-18H,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYBVNNIOUSGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)